(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound (7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the iodofuran and trifluoromethylphenyl precursors, followed by their condensation with a thiazolo-triazine core under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The reaction parameters are carefully monitored to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Heparinoids: Structurally similar to heparin, these compounds have different biological activities and applications.
Uniqueness
(7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: stands out due to its unique combination of iodofuran and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H11F3IN3O2S |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H11F3IN3O2S/c18-17(19,20)10-2-1-3-11(6-10)23-8-22-16-24(9-23)15(25)13(27-16)7-12-4-5-14(21)26-12/h1-7H,8-9H2/b13-7- |
InChI Key |
LZEAZIPNQYYAOA-QPEQYQDCSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)/C(=C/C4=CC=C(O4)I)/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)C(=CC4=CC=C(O4)I)S2 |
Origin of Product |
United States |
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